3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-
Overview
Description
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 . It is also known by other names such as 3-Hydroxycarbofuran phenol and Carbofuran-3-hydroxy-7-phenol . This compound is a derivative of benzofuran and contains two hydroxyl groups and two methyl groups, making it a dihydroxy-dimethyl derivative of benzofuran.
Preparation Methods
The synthesis of 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- can be achieved through various synthetic routes. One common method involves the hydrolysis of carbofuran, a widely used pesticide. During this process, carbofuran undergoes hydrolysis to form 2,3-dihydro-2,2-dimethyl-7-benzofuranol . This compound can then be further processed to obtain 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-.
In industrial production, the synthesis may involve the use of specific catalysts and reaction conditions to optimize yield and purity. For example, the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with titanium or zirconium compounds can yield dimers of the desired product .
Chemical Reactions Analysis
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield quinones, while substitution with acyl chlorides can produce esters.
Scientific Research Applications
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an esterase with broad substrate specificity, contributing to the inactivation of neurotransmitters like acetylcholine . This action is crucial in terminating signal transduction at the neuromuscular junction by rapidly hydrolyzing acetylcholine released into the synaptic cleft .
Comparison with Similar Compounds
3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- can be compared with other similar compounds such as:
3-Hydroxycarbofuran: This compound is a hydroxy derivative of carbofuran and shares similar chemical properties and reactivity.
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: This compound is a precursor in the synthesis of 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- and exhibits similar reactivity.
The uniqueness of 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- lies in its specific substitution pattern and the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-3,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,9,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFFSKAZCVPTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041324 | |
Record name | 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17781-15-6 | |
Record name | 3,7-Dihydroxy-2,2-dimethyl-2,3-dihydrobenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-DIHYDROXY-2,2-DIMETHYL-2,3-DIHYDROBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66VFQ3TS88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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